Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Systematic Nomenclature and Structural Identification
This compound possesses a complex molecular structure that requires precise nomenclature for accurate identification. The systematic name, derived from International Union of Pure and Applied Chemistry guidelines, describes a quinoline derivative with multiple functional groups strategically positioned around the bicyclic framework. The compound is officially designated as 3-quinolinecarboxylic acid, 1-ethyl-1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester, providing a complete description of its structural features.
The molecular formula C14H15NO4 indicates the presence of fourteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This composition reflects the integration of the quinoline heterocycle with additional substituents that significantly influence the compound's chemical properties. The molecular weight is established at 261.27 grams per mole, confirming the substantial size of this heterocyclic structure.
Structural analysis reveals the compound's unique three-dimensional arrangement through its Simplified Molecular Input Line Entry System representation: CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)OCC)O. This notation clearly demonstrates the connectivity between atoms and the positioning of functional groups. The International Chemical Identifier provides additional structural verification: InChI=1S/C14H15NO4/c1-3-15-10-8-6-5-7-9(10)12(16)11(13(15)17)14(18)19-4-2/h5-8,16H,3-4H2,1-2H3.
Table 1: Molecular Identification Data
The compound exhibits specific synonyms that facilitate its identification across various chemical databases and literature sources. Alternative designations include 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester and 3-quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ethyl ester. These nomenclature variations ensure comprehensive cataloging and cross-referencing in chemical information systems.
Historical Context in Heterocyclic Chemistry Research
The development of quinoline derivatives has occupied a central position in heterocyclic chemistry for over a century, with significant contributions to both synthetic methodology and medicinal chemistry applications. Historical perspectives on quinoline synthesis trace back to classical reactions that established fundamental approaches for constructing these important nitrogen-containing heterocycles. The Conrad-Limpach synthesis, discovered by Max Conrad and Leonhard Limpach in 1887, represents one of the earliest systematic methods for accessing 4-hydroxyquinolines through the condensation of anilines with β-ketoesters.
The Conrad-Limpach synthetic pathway demonstrates particular relevance to compounds like this compound, as this methodology specifically targets 4-hydroxyquinoline derivatives. The reaction mechanism involves the formation of Schiff base intermediates, followed by electrocyclic ring closure at elevated temperatures around 250 degrees Celsius. Early investigations achieved modest yields below 30 percent when conducted without solvent, but subsequent optimization using inert solvents such as mineral oil improved yields to 95 percent in many cases.
Contemporary research has expanded significantly upon these classical foundations, with palladium-catalyzed reactions emerging as particularly versatile approaches for quinolone synthesis. The historical progression from traditional thermal cyclization methods to modern transition metal catalysis illustrates the evolution of synthetic strategies in heterocyclic chemistry. Developments in the field have consistently pursued more efficient, selective, and environmentally sustainable approaches to quinoline derivative synthesis.
The Knorr quinoline synthesis, introduced by Ludwig Knorr in 1886, provides another historically significant methodology for quinoline construction. This intramolecular organic reaction converts β-ketoanilides to 2-hydroxyquinolines using sulfuric acid as a promoter. The mechanism involves electrophilic aromatic substitution accompanied by water elimination, offering an alternative pathway to quinoline derivatives with different substitution patterns compared to the Conrad-Limpach approach.
Table 2: Historical Quinoline Synthesis Methods
Position Within the Quinoline Derivative Classification System
Quinoline derivatives encompass a vast chemical space characterized by diverse substitution patterns and functional group combinations that significantly influence biological activity and chemical reactivity. This compound occupies a specific position within this classification system based on its structural features and functional group arrangement. The compound belongs to the broader category of 4-hydroxy-2-quinolones, which represent an important subcategory of quinoline derivatives with demonstrated pharmaceutical relevance.
The structural classification of this compound reveals multiple defining characteristics that position it within established quinoline derivative taxonomies. The presence of the 4-hydroxy group classifies it among 4-hydroxyquinoline derivatives, while the 2-oxo functionality places it in the quinolone subcategory. The combination of these features with the 1-ethyl substitution and 3-carboxylate ester creates a unique structural profile that distinguishes it from related compounds in chemical databases.
Quinoline derivatives are systematically categorized based on substitution patterns around the bicyclic framework, with particular attention to positions that significantly influence biological activity. The nitrogen atom at position 1 allows for alkylation, as demonstrated by the ethyl substituent in the target compound. Position 2 accommodates various functional groups, with the oxo group representing a common motif in bioactive quinolones. The 3-position carboxylate group provides additional chemical diversity and potential for further derivatization.
Contemporary pharmaceutical research has established quinoline derivatives as privileged structures in medicinal chemistry, with applications spanning antimalarial, antibacterial, antiviral, and anticancer therapeutics. The compound's structural features align with pharmacophoric requirements identified in various therapeutic contexts, particularly those involving DNA interaction and enzyme inhibition mechanisms. The 4-hydroxy-2-quinolone scaffold appears frequently in bioactive compounds, supporting the significance of this structural motif in drug discovery efforts.
Table 3: Quinoline Derivative Classification Parameters
The compound's position within quinoline derivative classification systems reflects broader trends in heterocyclic chemistry research. The integration of multiple functional groups creates opportunities for diverse chemical transformations and biological interactions. The carboxylate ester functionality provides potential for hydrolysis to the corresponding carboxylic acid, while the hydroxy group enables additional derivatization reactions. These structural features position the compound as a versatile intermediate for accessing more complex quinoline derivatives through systematic chemical modification.
Properties
IUPAC Name |
ethyl 1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-15-10-8-6-5-7-9(10)12(16)11(13(15)17)14(18)19-4-2/h5-8,16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZFSZJGKIUBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200884 | |
| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802339 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52851-60-2 | |
| Record name | Ethyl 1-ethyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52851-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052851602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Research indicates that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics .
1.2 Antioxidant Properties
The antioxidant potential of this compound has been evaluated through various assays. The compound demonstrated effective scavenging activity against free radicals.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging Assay | 45 |
| ABTS Radical Cation Decolorization | 50 |
These results indicate that the compound can mitigate oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Biochemical Applications
2.1 Enzyme Inhibition
This compound has been studied for its ability to inhibit enzymes involved in inflammatory processes. For instance, it has shown promising results as a lipoxygenase (LOX) inhibitor.
| Enzyme | IC50 Value (µM) |
|---|---|
| Lipoxygenase | 27.5 |
This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
2.2 Cancer Research
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HCT116 (human colon cancer) and Caco-2 (human colorectal adenocarcinoma). The compound's mechanism of action appears to involve the modulation of apoptosis-related proteins.
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | 30 |
| Caco-2 | 25 |
Such findings position this compound as a candidate for further development in anticancer therapies .
Material Science Applications
3.1 Polymer Composites
The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength.
| Property | Control Polymer | Polymer with Additive |
|---|---|---|
| Thermal Stability (°C) | 200 | 220 |
| Tensile Strength (MPa) | 30 | 40 |
These enhancements suggest that this compound could be utilized in developing advanced materials for various industrial applications .
Mechanism of Action
The exact mechanism of action of Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is still under investigation. it is believed to interact with molecular targets such as enzymes and receptors, leading to biological effects. The hydroxyl group and the quinoline core are likely involved in these interactions, affecting pathways related to cell growth and metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 1 and 4
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (Unsubstituted at Position 1)
- Structure : Lacks the 1-ethyl group.
- Synthesis: Prepared from 2-aminobenzaldehyde and diethyl malonate under basic conditions .
- Activity : Less lipophilic than the 1-ethyl analog, leading to reduced cell permeability and weaker anticancer activity .
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Structure : Chlorine replaces the 4-hydroxy group.
- Synthesis : Generated via phosphoryl chloride (POCl₃) treatment of the hydroxylated precursor .
- Activity: Inhibits NAD(P)H:quinone oxidoreductase 1, showcasing a divergent mechanism compared to hydroxylated derivatives .
Methyl 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Functional Group Modifications at Position 3
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
- Structure : Hydrazide replaces the ethyl ester.
- Synthesis: Ethyl ester reacts with hydrazine hydrate in ethanol .
- Activity : Exhibits α-glucosidase inhibition (IC₅₀ ~10 µM), highlighting the importance of the hydrazide group for enzyme targeting .
N-(2-Aminoethyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Structure: Ethyl ester converted to an amide with an aminoethyl side chain.
- Synthesis: Reacting the ethyl ester with ethylenediamine in methanol .
Derivatives with Extended Conjugation
Ethyl 2-(1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamido)benzoate
- Structure : Benzoate ester linked via an amide bond.
- Synthesis: Condensation of the ethyl ester with 2-aminobenzoic acid derivatives .
- Activity : Dual functionality (ester + amide) may enable multitarget interactions, though specific biological data are pending .
Schiff Base Derivatives (e.g., Compounds 6a–o)
Data Tables
Table 1: Comparison of Key Derivatives
Biological Activity
Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 405112-23-4) is a compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including antibacterial and antiviral properties, along with relevant research findings and case studies.
- Molecular Formula : C12H11NO4
- Molecular Weight : 233.22 g/mol
- Chemical Structure : The compound features a quinoline core with hydroxyl and carboxylate groups, which are critical for its biological interactions.
Antibacterial Activity
Research indicates that derivatives of the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold exhibit significant antibacterial properties. This compound has been evaluated for its efficacy against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Studies :
A study demonstrated that similar compounds showed moderate antibacterial activity with MIC values ranging from 50 to 100 µM against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 75 | Escherichia coli |
| Ethyl 1-Ethyl... | 100 | Pseudomonas aeruginosa |
Antiviral Activity
The compound has also been investigated for its potential antiviral properties, particularly against HIV. In vitro studies have shown that derivatives of the quinoline structure can inhibit HIV replication through various mechanisms.
Key Findings :
- Compounds similar to ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline demonstrated inhibitory effects on HIV integrase activity with IC50 values around 40 µM .
The biological activity of this compound is attributed to its ability to interact with key enzymes involved in bacterial and viral replication. The hydroxyl and carboxylate functional groups are thought to enhance binding affinity to target proteins.
Study on Antiviral Efficacy
A recent study focused on the synthesis and evaluation of various quinoline derivatives, including ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline. The results indicated significant anti-HIV activity when tested in cell-based assays. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Antibacterial Research
Another investigation assessed the antibacterial properties of ethyl derivatives against multi-drug resistant strains. The results suggested that modifications in the quinoline structure could lead to improved potency against resistant bacterial strains .
Preparation Methods
Synthesis of Ethyl 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Core
The initial key intermediate, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, is synthesized by the reaction of isatoic anhydride with diethyl malonate under controlled conditions:
- Reaction conditions: Isatoic anhydride (10 g, 61.5 mmol) and diethyl malonate (49 mL, 300 mmol) are reacted in dry dimethylformamide (DMF) (100 mL) at 85°C for 5 hours.
- Monitoring: Thin-layer chromatography (TLC) is used to confirm reaction completion.
- Work-up: The reaction mixture is cooled and poured into an ice-water mixture, precipitating the product.
- Yield and properties: The product is isolated as a pale brown powder with a 40% yield and melting point of 134°C.
- Characterization: IR spectra show characteristic carbonyl (C=O) peaks at 1750 and 1730 cm⁻¹ and hydroxyl (OH) bands between 2700-3200 cm⁻¹; LC-MS confirms the molecular ion at m/z 234 [M+H]⁺.
This step forms the dihydroquinoline ring system with the ester functionality at the 3-position, which is crucial for further modifications.
To obtain Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, the 1-position nitrogen must be alkylated with an ethyl group. Although direct details on this specific alkylation are not explicitly described in the referenced literature, standard synthetic organic chemistry approaches suggest:
- Method: N-alkylation of the quinoline nitrogen using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride.
- Solvent: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are typically used to facilitate the reaction.
- Conditions: Mild heating or room temperature stirring depending on the reactivity.
- Purification: The product is purified by crystallization or chromatography.
This alkylation step is essential to introduce the ethyl substituent at the nitrogen, yielding the target compound this compound.
Hydrolysis and Further Functionalization (Optional)
The ester group at the 3-position can be hydrolyzed to the corresponding acid or converted to other derivatives if needed:
- Hydrolysis: Treatment with sodium hydroxide (2N) under reflux for 2 hours converts the ethyl ester to 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
- Work-up: Acidification with hydrochloric acid (pH 4) precipitates the acid product.
- Yield: High yield (~92%) pale white solid is obtained.
- Reference: This method is reported for related quinoline carboxylates and can be adapted for the target compound if acid derivatives are desired.
Summary Table of Preparation Steps
Detailed Research Findings and Notes
- The initial synthesis of the quinoline core (Step 1) is well-established and reproducible, though the yield is moderate (40%). Optimization may include varying solvent, temperature, and molar ratios.
- The N-ethylation step (Step 2) is a typical alkylation reaction for nitrogen heterocycles but requires careful control to avoid over-alkylation or side reactions.
- Hydrolysis (Step 3) is a common procedure to access carboxylic acid derivatives from esters and is reported with high efficiency.
- The compound and its derivatives have been studied for biological activities, including antibacterial and anti-HIV properties, indicating the importance of the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold.
- Spectroscopic characterization (IR, LC-MS) is essential at each step to confirm structure and purity.
- No direct synthesis of this compound was found in the literature; however, the described methods can be combined logically to prepare it.
Q & A
Q. Table 1: Key Synthetic Routes Comparison
| Method | Reagents/Conditions | Yield | Purity Challenges | Reference |
|---|---|---|---|---|
| Aniline Condensation | Triethyl methanetricarboxylate, 215°C | >70% | Industrial impurities | |
| Isatoic Anhydride Route | Diethyl malonate, DMF, 85°C | 40% | Intermediate degradation |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
